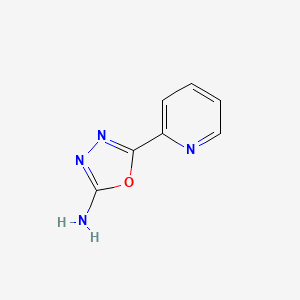

5-Pyridin-2-yl-1,3,4-oxadiazol-2-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

5-pyridin-2-yl-1,3,4-oxadiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N4O/c8-7-11-10-6(12-7)5-3-1-2-4-9-5/h1-4H,(H2,8,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXXADNULCQWUAF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C2=NN=C(O2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20205737 | |

| Record name | 1,3,4-Oxadiazole, 2-amino-5-(2-pyridyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20205737 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5711-72-8 | |

| Record name | 1,3,4-Oxadiazole, 2-amino-5-(2-pyridyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005711728 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3,4-Oxadiazole, 2-amino-5-(2-pyridyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20205737 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-(pyridin-2-yl)-1,3,4-oxadiazol-2-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 5-(pyridin-2-yl)-1,3,4-oxadiazol-2-amine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of the heterocyclic compound 5-(pyridin-2-yl)-1,3,4-oxadiazol-2-amine. This molecule is of significant interest in medicinal chemistry due to its structural similarity to known bioactive molecules and its potential as a scaffold for the development of novel therapeutic agents. This document details the synthetic route, experimental protocols, and extensive characterization data. Furthermore, it explores the potential biological relevance of this compound by illustrating a key signaling pathway often modulated by this class of molecules.

Data Presentation

The quantitative data for the synthesis and characterization of 5-(pyridin-2-yl)-1,3,4-oxadiazol-2-amine are summarized in the tables below for clarity and comparative analysis.

Table 1: Physicochemical and Yield Data

| Parameter | Value | Reference |

| Molecular Formula | C₇H₆N₄O | - |

| Molecular Weight | 162.15 g/mol | - |

| Melting Point | 197-199 °C | [1] |

| Yield | 71% | [1] |

| Appearance | Solid | [1] |

Table 2: Spectroscopic Data

| Technique | Wavelength/Frequency/m/z | Interpretation | Reference |

| FTIR (KBr, cm⁻¹) | 3270.11, 3098.95 | NH₂ stretching vibrations | [2] |

| 1646.07 | C=N stretching (oxadiazole ring) | [2] | |

| 1045.62 | C-O-C stretching | [2] | |

| ¹H NMR (DMSO-d₆, δ ppm) | 7.42-7.50 (br, 2H) | -NH₂ | [1] |

| 7.60 (dd, 1H) | Aromatic-H | [2] | |

| 8.02 (m, 1H) | Aromatic-H | [2] | |

| 8.08 (m, 1H) | Aromatic-H | [2] | |

| 8.66 (dd, 1H) | Aromatic-H | [2] | |

| ¹³C NMR (DMSO-d₆, δ ppm) | 121.54 | Pyridine C | [2] |

| 125.37 | Pyridine C | [2] | |

| 137.90 | Pyridine C | [2] | |

| 143.62 | Pyridine C | [2] | |

| 150.12 | Pyridine C | [2] | |

| 157.62 | C2-oxadiazole ring | [2] | |

| 164.70 | C5-oxadiazole ring | [2] | |

| Mass Spectrometry (m/z) | 163.2 [M+1]⁺ | Molecular Ion Peak | [2] |

Table 3: Elemental Analysis

| Element | Found (%) | Calculated (%) | Reference |

| Carbon (C) | 51.85 | 51.89 | [2] |

| Hydrogen (H) | 3.73 | 3.79 | [2] |

| Nitrogen (N) | 34.55 | 34.59 | [2] |

| Oxygen (O) | 9.87 | 9.92 | [2] |

Experimental Protocols

The synthesis of 5-(pyridin-2-yl)-1,3,4-oxadiazol-2-amine is most effectively achieved through the cyclization of picolinohydrazide with cyanogen bromide.

Synthesis of 5-(pyridin-2-yl)-1,3,4-oxadiazol-2-amine

Materials:

-

Picolinohydrazide (10 mmol)

-

Cyanogen bromide (15 mmol)

-

Ethanol

Procedure:

-

A mixture of picolinohydrazide (10 mmol) and cyanogen bromide (15 mmol) is taken in a round-bottom flask.

-

Ethanol is added to the flask to dissolve the reactants.

-

The reaction mixture is refluxed for a duration of 12 hours.[2]

-

After completion of the reaction, the solvent is removed under reduced pressure.

-

The resulting solid is washed with cold water and recrystallized from ethanol to afford the pure product.

Visualizations

Synthesis Workflow

The following diagram illustrates the workflow for the synthesis of the title compound.

Potential Signaling Pathway: NF-κB Inhibition

Derivatives of 1,3,4-oxadiazole have been reported to exhibit anticancer activity through the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[3][4] This pathway is crucial in regulating inflammatory responses, cell survival, and proliferation, and its aberrant activation is a hallmark of many cancers.[3] The diagram below depicts a simplified model of this inhibitory action.

References

- 1. researchgate.net [researchgate.net]

- 2. Synthesis, Characterization, Biological Assay of New 5-(Pyridine-2-Yl)-1,3,4-Oxadiazol-2-Amine Derivatives and Their Molecular Docking Studies – Oriental Journal of Chemistry [orientjchem.org]

- 3. Frontiers | Novel 1,3,4-Oxadiazole Induces Anticancer Activity by Targeting NF-κB in Hepatocellular Carcinoma Cells [frontiersin.org]

- 4. ijfmr.com [ijfmr.com]

An In-depth Technical Guide to the Physicochemical Properties of 5-(pyridin-2-yl)-1,3,4-oxadiazol-2-amine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties, experimental protocols, and characterization of the heterocyclic compound 5-(pyridin-2-yl)-1,3,4-oxadiazol-2-amine. This molecule is of significant interest in medicinal chemistry due to the established biological activities of both the pyridine and 1,3,4-oxadiazole scaffolds, which include antimicrobial, anticancer, and anti-inflammatory properties.[1]

Core Physicochemical and Spectroscopic Data

The fundamental properties of 5-(pyridin-2-yl)-1,3,4-oxadiazol-2-amine are summarized below. The data is compiled from chemical databases and peer-reviewed literature. It is important to note that while some experimental data is available, other values are computationally predicted and should be treated as such.

General and Physicochemical Properties

This table summarizes the key identifiers and physicochemical characteristics of the compound.

| Property | Value | Source(s) |

| IUPAC Name | 5-(pyridin-2-yl)-1,3,4-oxadiazol-2-amine | [2] |

| Synonyms | 2-Amino-5-(2-pyridyl)-1,3,4-oxadiazole | [2] |

| CAS Number | 5711-72-8 | [2] |

| Molecular Formula | C₇H₆N₄O | [2] |

| Molecular Weight | 162.15 g/mol | [2] |

| Appearance | White Solid | [3][4] |

| Melting Point | 197-199 °C | [1] |

| Boiling Point | 375.1°C at 760 mmHg (Predicted for 3-pyridyl isomer) | [5] |

| logP (Octanol/Water) | 0.5 (Computed XLogP3) | |

| Solubility | Aryl-substituted oxadiazoles generally have low water solubility.[6] | |

| pKa | Data not available |

Spectroscopic Data

Spectroscopic analysis is crucial for the structural confirmation of the synthesized compound. The following data has been reported for 5-(pyridin-2-yl)-1,3,4-oxadiazol-2-amine.[1]

| Spectrum | Wavenumber/Shift (ppm) | Assignment | Source |

| IR (cm⁻¹) | 3270.11, 3098.95 | -NH₂ primary amine stretching vibrations | [1] |

| 1646.07 | -C=N- stretching of the oxadiazole ring | [1] | |

| 1045.62 | C-O-C functional group vibration | [1] | |

| ¹H NMR | 7.51 - 8.67 ppm | Aromatic protons | [1] |

| 7.42 - 7.50 ppm | Broad singlet, -NH₂ (D₂O exchangeable) | [1] | |

| ¹³C NMR | 164.70 ppm | C₅ carbon of the oxadiazole ring | [1] |

| 157.62 ppm | C₂ carbon of the oxadiazole ring | [1] | |

| Mass Spec | M⁺ | Confirmed by Shimadzu LCMS 2010 | [1] |

Experimental Protocols

Detailed methodologies for the synthesis, characterization, and biological evaluation of 5-(pyridin-2-yl)-1,3,4-oxadiazol-2-amine and its derivatives are outlined below.

Synthesis Protocol

A common and effective method for synthesizing 2-amino-5-substituted-1,3,4-oxadiazoles involves the cyclization of a relevant hydrazide precursor.[1]

General Procedure for Synthesis of 5-(pyridin-2-yl)-1,3,4-oxadiazol-2-amine:

-

Starting Materials: Picolinohydrazide and cyanogen bromide are the primary reactants.

-

Reaction Setup: An equimolar solution of picolinohydrazide is prepared in a suitable solvent such as methanol.

-

Addition of Cyanogen Bromide: An aqueous solution of cyanogen bromide is added dropwise to the picolinohydrazide solution while stirring.

-

Neutralization: The reaction mixture is neutralized to a pH of approximately 9.0 using a base, such as an aqueous solution of potassium carbonate.

-

Reaction and Precipitation: The mixture is stirred at room temperature for a specified period (e.g., 12-16 hours), during which the product precipitates out of the solution.

-

Isolation: The resulting solid precipitate is collected by vacuum filtration.

-

Purification: The crude product is washed thoroughly with cold water and then purified by recrystallization from a suitable solvent like ethanol to yield the final compound.

Note: This protocol is a generalized representation based on common synthesis strategies for this class of compounds.[1]

Characterization Methods

The structural validation of the synthesized 5-(pyridin-2-yl)-1,3,4-oxadiazol-2-amine is performed using standard analytical techniques.[1]

-

Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectra are recorded on a Bruker 300 MHz spectrometer. Samples are dissolved in deuterated solvents such as CDCl₃ or DMSO-d₆. Chemical shifts are reported in parts per million (ppm).

-

Fourier-Transform Infrared Spectroscopy (FTIR): The infrared spectrum is recorded using a Nicolate 380 FTIR spectrophotometer over a range of 4000-500 cm⁻¹.

-

Mass Spectrometry (MS): Mass spectra are obtained using a Shimadzu LCMS 2010 spectrophotometer to confirm the molecular weight of the compound.

-

Melting Point Determination: Melting points are determined using a MEL-TEMP II apparatus in open capillaries and are uncorrected.

Antimicrobial Activity Assay (Disc Diffusion Method)

The antimicrobial potential of the compound and its derivatives is assessed against various bacterial and fungal strains.[1]

-

Media Preparation: Sterile nutrient agar for bacteria (e.g., S. aureus, E. coli) and potato dextrose agar for fungi (e.g., C. albicans) are prepared and poured into sterile petri dishes.

-

Inoculation: The agar plates are uniformly swabbed with a fresh culture of the test microorganism.

-

Disc Application: Sterile filter paper discs (typically 6 mm in diameter) are impregnated with a known concentration of the test compound dissolved in a solvent like DMSO.

-

Controls: A disc impregnated with the pure solvent (DMSO) serves as the negative control, while discs with standard antibiotics (e.g., Ampicillin) are used as positive controls.

-

Incubation: The plates are incubated at 37°C for 24 hours for bacteria and at 28°C for 48-72 hours for fungi.

-

Measurement: The diameter of the zone of inhibition (the clear area around the disc where microbial growth is prevented) is measured in millimeters to determine the antimicrobial activity.

Biological Context and Research Workflow

While specific signaling pathways for 5-(pyridin-2-yl)-1,3,4-oxadiazol-2-amine are not yet fully elucidated in the available literature, research into this class of compounds follows a well-defined workflow. The primary focus has been on its potential as an antimicrobial agent. Molecular docking studies on derivatives suggest that these compounds may exhibit their antibacterial effects by interacting with key bacterial enzymes, such as peptide deformylase.[1][7] This interaction disrupts essential bacterial processes, leading to growth inhibition.

The general research workflow for evaluating compounds like this involves synthesis, comprehensive characterization, and subsequent screening for various biological activities.

References

- 1. Synthesis, Characterization, Biological Assay of New 5-(Pyridine-2-Yl)-1,3,4-Oxadiazol-2-Amine Derivatives and Their Molecular Docking Studies – Oriental Journal of Chemistry [orientjchem.org]

- 2. 1,3,4-Oxadiazole, 2-amino-5-(2-pyridyl)- | C7H6N4O | CID 21939 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 5-Aryl-1,3,4-oxadiazol-2-amines Decorated with Long Alkyl and Their Analogues: Synthesis, Acetyl- and Butyrylcholinesterase Inhibition and Docking Study - PMC [pmc.ncbi.nlm.nih.gov]

- 4. jocpr.com [jocpr.com]

- 5. 5-(pyridin-3-yl)-1,3,4-oxadiazol-2-amine | 5711-73-9 [chemnet.com]

- 6. A Water Soluble 2-Phenyl-5-(pyridin-3-yl)-1,3,4-oxadiazole Based Probe: Antimicrobial Activity and Colorimetric/Fluorescence pH Response - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic and Synthetic Profile of 5-(pyridin-2-yl)-1,3,4-oxadiazol-2-amine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic and synthetic aspects of 5-(pyridin-2-yl)-1,3,4-oxadiazol-2-amine, a heterocyclic compound with potential applications in medicinal chemistry. The following sections detail its nuclear magnetic resonance (NMR) characteristics and a documented experimental protocol for its synthesis.

Spectroscopic Data

The structural elucidation of 5-(pyridin-2-yl)-1,3,4-oxadiazol-2-amine is critically supported by ¹H and ¹³C NMR spectroscopy. The key chemical shifts are summarized in the tables below, based on available research data.

¹H NMR (Proton NMR) Data

| Protons | Chemical Shift (δ) ppm | Multiplicity |

| Aromatic Protons | 7.51 - 8.67 | Multiplet |

| -NH₂ (Amine) | 7.42 - 7.50 | Broad Singlet |

Note: The amine protons are D₂O exchangeable.

¹³C NMR (Carbon NMR) Data

| Carbon Atom | Chemical Shift (δ) ppm |

| C₅ (Oxadiazole Ring) | 164.70 |

| C₂ (Oxadiazole Ring) | 157.62 |

Chemical Structure

Figure 1. Chemical structure of 5-(pyridin-2-yl)-1,3,4-oxadiazol-2-amine.

Experimental Protocols

The synthesis of 5-(pyridin-2-yl)-1,3,4-oxadiazol-2-amine can be achieved through the cyclization of a suitable precursor. The following is a general procedure based on reported literature.

Synthesis of 5-(pyridin-2-yl)-1,3,4-oxadiazol-2-amine

A common synthetic route involves the reaction of picolinohydrazide with cyanogen bromide.

Materials:

-

Picolinohydrazide

-

Cyanogen bromide (CNBr)

-

Sodium bicarbonate (NaHCO₃) or another suitable base

-

Ethanol or another appropriate solvent

-

Water

Procedure:

-

Dissolve picolinohydrazide in a suitable solvent, such as ethanol.

-

Add an aqueous solution of sodium bicarbonate to the reaction mixture to maintain a basic pH.

-

Slowly add a solution of cyanogen bromide in the same solvent to the reaction mixture, while maintaining the temperature (e.g., with an ice bath).

-

Stir the reaction mixture at room temperature for a specified period, monitoring the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is typically concentrated under reduced pressure.

-

The resulting solid is then partitioned between water and an organic solvent (e.g., ethyl acetate).

-

The organic layer is separated, dried over anhydrous sodium sulfate, and the solvent is evaporated to yield the crude product.

-

The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol) to afford pure 5-(pyridin-2-yl)-1,3,4-oxadiazol-2-amine.

Workflow Diagram:

Figure 2. General workflow for the synthesis of the title compound.

This guide provides foundational spectroscopic and synthetic information for 5-(pyridin-2-yl)-1,3,4-oxadiazol-2-amine. For more detailed characterization, including two-dimensional NMR experiments (e.g., COSY, HSQC, HMBC) and mass spectrometry, direct experimental investigation is recommended. Researchers should always consult primary literature and adhere to all laboratory safety protocols when handling the reagents mentioned.

crystal structure of 5-pyridin-2-yl-1,3,4-oxadiazol-2-amine

An In-depth Technical Guide on the Core Crystal Structure of 5-pyridin-2-yl-1,3,4-oxadiazol-2-amine and Its Analogs for Researchers, Scientists, and Drug Development Professionals.

This technical guide provides a comprehensive overview of the structural and synthetic aspects of this compound and its derivatives. Due to the absence of a publicly available crystal structure for this compound, this paper presents detailed crystallographic data from closely related analogs to infer its structural properties. The guide also includes detailed experimental protocols for its synthesis and characterization, along with a summary of its biological activities, to support further research and drug development efforts.

Part 1: Synthesis and Characterization

The synthesis of this compound and its derivatives is well-documented in the scientific literature. The primary synthetic route involves the reaction of picolinohydrazide with cyanogen bromide or by employing various cyclizing agents. Further modifications can be made to the amine group to generate a library of derivatives with diverse biological activities.

Experimental Protocols

General Procedure for the Synthesis of 5-(Pyridine-2-yl)-1,3,4-oxadiazol-2-amine:

A common method for the synthesis of the title compound involves the cyclization of picolinohydrazide.[1]

-

Step 1: Preparation of Picolinohydrazide: Picolinohydrazide is synthesized by reacting ethyl picolinate with hydrazine hydrate in an alcoholic solvent, typically ethanol, under reflux.

-

Step 2: Cyclization to form the 1,3,4-oxadiazole ring: The resulting picolinohydrazide is then reacted with cyanogen bromide in a suitable solvent like methanol at reflux to yield 5-(pyridin-2-yl)-1,3,4-oxadiazol-2-amine.

Characterization: The synthesized compound is typically characterized using various spectroscopic techniques:

-

FTIR (Fourier-Transform Infrared Spectroscopy): To identify the characteristic functional groups.

-

¹H NMR (Proton Nuclear Magnetic Resonance) and ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): To confirm the chemical structure and the arrangement of protons and carbon atoms.

-

Mass Spectrometry: To determine the molecular weight of the compound.

Part 2: Crystal Structure Analysis of Analogs

While the specific is not available, analysis of closely related structures provides valuable insights into its potential solid-state conformation, packing, and intermolecular interactions.

Crystal Structure of N-(4-methoxyphenyl)-5-(pyridin-4-yl)-1,3,4-oxadiazol-2-amine hemihydrochloride monohydrate

This compound, a derivative with a substituted amine and a pyridine ring at the 4-position, offers a close approximation of the likely crystal structure.[2]

Crystallographic Data:

| Parameter | Value |

| Chemical Formula | C₁₄H₁₂N₄O₂·0.5HCl·H₂O |

| Crystal System | Monoclinic |

| Space Group | C2/c |

| a (Å) | 20.123 (4) |

| b (Å) | 10.567 (2) |

| c (Å) | 14.567 (3) |

| β (°) | 109.34 (3) |

| Volume (ų) | 2924.1 (10) |

| Z | 8 |

| Calculated Density (g/cm³) | 1.385 |

| Hydrogen Bonding | N—H···O, O—H···Cl, N···H⁺···N |

Structural Commentary:

The organic molecule is nearly planar.[2] Two molecules are linked by a symmetric N···H⁺···N hydrogen bond involving the pyridine nitrogen atoms and a proton from hydrochloric acid.[2] The crystal structure is further stabilized by N—H···O and O—H···Cl hydrogen bonds, which form chains along the[1] direction.[2] Weak C—H···Cl interactions provide cross-linking between these chains.[2]

Crystal Structure of 5-(furan-2-yl)-N-phenyl-1,3,4-oxadiazol-2-amine

This analog, where the pyridine ring is replaced by a furan ring and the amine is substituted with a phenyl group, also provides important structural information.[3][4]

Crystallographic Data:

| Parameter | Value |

| Chemical Formula | C₁₂H₉N₃O₂ |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 13.195 (3) |

| b (Å) | 5.6162 (8) |

| c (Å) | 14.958 (3) |

| β (°) | 107.00 (2) |

| Volume (ų) | 1060.0 (3) |

| Z | 4 |

| Calculated Density (g/cm³) | 1.424 |

| Hydrogen Bonding | N—H···N |

Structural Commentary:

In the crystal, pairs of intermolecular N—H···N hydrogen bonds between the oxadiazole ring and the amine group form dimers with an R²₂[5] ring motif.[3][4] The molecule is nearly planar, with small dihedral angles between the central oxadiazole ring and the pendant phenyl and furan rings.[3][4] The crystal packing is further influenced by weak C—H···π and π–π stacking interactions, creating a three-dimensional network.[3][4]

Part 3: Biological Activities and Potential Signaling Pathways

Derivatives of this compound have been reported to exhibit a wide range of biological activities, making them promising candidates for drug development.

Summary of Biological Activities:

| Activity | Target Organisms/Cell Lines | Reference |

| Antibacterial | S. aureus, E. coli | [1] |

| Antifungal | C. albicans | [1] |

| Anticancer | Leukemia, Melanoma, Lung, Colon, CNS, Ovarian, Prostate, Breast cancer cell lines | [6] |

| Anti-inflammatory | - | [7] |

| Antiviral | - | [1][7] |

| Antidiabetic | - | [1] |

The diverse biological activities of 1,3,4-oxadiazole derivatives suggest their interaction with various cellular signaling pathways. For instance, their anticancer properties may involve the inhibition of kinases or other enzymes crucial for cancer cell proliferation.

Part 4: Visualizations

Synthesis Workflow

Caption: Synthetic route for this compound.

Potential Anticancer Signaling Pathway Inhibition

Caption: Hypothesized inhibition of a kinase cascade by a 1,3,4-oxadiazole derivative.

References

- 1. Synthesis, Characterization, Biological Assay of New 5-(Pyridine-2-Yl)-1,3,4-Oxadiazol-2-Amine Derivatives and Their Molecular Docking Studies – Oriental Journal of Chemistry [orientjchem.org]

- 2. journals.iucr.org [journals.iucr.org]

- 3. Crystal structure of 5-(furan-2-yl)-N-phenyl-1,3,4-oxadiazol-2-amine - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis, Characterization, Biological Assay of New 5-(Pyridine-2-Yl)-1,3,4-Oxadiazol-2-Amine Derivatives and their Mo… [ouci.dntb.gov.ua]

- 6. researchgate.net [researchgate.net]

- 7. Biologically Active 2,5-Disubstituted-1,3,4-Oxadiazoles | International Journal of Pharmaceutical Sciences and Nanotechnology(IJPSN) [ijpsnonline.com]

A Technical Guide to the Preliminary Biological Screening of 5-(pyridin-2-yl)-1,3,4-oxadiazol-2-amine and Its Derivatives

Audience: Researchers, scientists, and drug development professionals.

Introduction

Heterocyclic compounds form the cornerstone of medicinal chemistry, with nitrogen-containing rings being particularly prominent in numerous therapeutic agents. Among these, the 1,3,4-oxadiazole and pyridine moieties have garnered significant attention due to their diverse and potent pharmacological activities. The 1,3,4-oxadiazole ring is a bioisostere of amide and ester groups, enhancing properties like lipophilicity and metabolic stability. It is associated with a wide range of biological effects, including antimicrobial, anti-inflammatory, anticancer, and analgesic properties.[1][2][3][4] The pyridine ring, a key component in various natural products and synthetic drugs, also contributes to a broad spectrum of activities such as antimicrobial, anticancer, and antiviral effects.[5]

The conjugation of these two pharmacophores into a single molecular entity, such as 5-(pyridin-2-yl)-1,3,4-oxadiazol-2-amine, presents a promising scaffold for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the preliminary biological screening of this core structure and its derivatives, summarizing key findings, experimental protocols, and workflows to facilitate further research and drug development.

Synthesis Overview

The parent compound, 5-(pyridin-2-yl)-1,3,4-oxadiazol-2-amine, and its derivatives are typically synthesized from picolinohydrazide. A common synthetic route involves the reaction of picolinohydrazide with cyanogen bromide or by reacting it with various anhydrides to produce intermediate compounds that are further modified.[5] The structural confirmation of the synthesized compounds is generally achieved through various analytical techniques including FTIR, ¹H-NMR, ¹³C-NMR, and mass spectrometry.[5][6][7]

Caption: General synthesis workflow for 5-(pyridin-2-yl)-1,3,4-oxadiazol-2-amine derivatives.

Antimicrobial and Antifungal Activity

Derivatives of the 5-(pyridin-2-yl)-1,3,4-oxadiazol-2-amine scaffold have been evaluated for their in-vitro antimicrobial activity against a range of pathogenic bacteria and fungi. The primary screening methods employed are the disc diffusion method for qualitative assessment and the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC).

Data Presentation: Antimicrobial Screening Results

The following tables summarize the quantitative data from antimicrobial assays performed on derivatives of the core compound.

Table 1: Antibacterial Activity (Zone of Inhibition)

| Compound | Concentration (µg/mL) | Zone of Inhibition (mm) vs. S. aureus | Zone of Inhibition (mm) vs. E. coli | Reference |

|---|---|---|---|---|

| Derivative 3a | 100 | 14 | 12 | [5][7] |

| Derivative 3b | 100 | 12 | 11 | [5][7] |

| Derivative 3c | 100 | 16 | 13 | [5][7] |

| Derivative 3d | 100 | 15 | 14 | [5][7] |

| Derivative 3e | 100 | 13 | 12 | [5][7] |

| Ciprofloxacin | 10 | 25 | 23 |[5][7] |

Table 2: Antifungal Activity (Zone of Inhibition)

| Compound | Concentration (µg/mL) | Zone of Inhibition (mm) vs. C. albicans | Reference |

|---|---|---|---|

| Derivative 3a | 100 | 15 | [5][7] |

| Derivative 3b | 100 | 13 | [5][7] |

| Derivative 3c | 100 | 17 | [5][7] |

| Derivative 3d | 100 | 16 | [5][7] |

| Derivative 3e | 100 | 14 | [5][7] |

| Fluconazole | 10 | 26 |[5][7] |

Table 3: Antimicrobial Activity (Minimum Inhibitory Concentration - MIC)

| Compound | MIC (µg/mL) vs. S. aureus | MIC (µg/mL) vs. A. niger | MIC (µg/mL) vs. C. albicans | Reference |

|---|---|---|---|---|

| Derivative 5f | - | 4 | 4 | [8] |

| Derivative 5g | - | 8 | 16 | [8] |

| Ciprofloxacin | 8 | - | - | [8] |

| Fluconazole | - | 16 | 16 |[8] |

Note: Compound structures for derivatives are detailed in the cited literature.

Experimental Protocols

1. Disc Diffusion Method [5][7]

-

Objective: To qualitatively assess the antimicrobial activity of the synthesized compounds.

-

Materials: Mueller-Hinton agar (MHA), sterile Petri dishes, sterile filter paper discs, microbial cultures (S. aureus, E. coli, C. albicans), standard antibiotic discs (Ciprofloxacin, Fluconazole), incubator.

-

Procedure:

-

Prepare MHA plates according to the manufacturer's instructions.

-

Standardize the microbial inoculum to a 0.5 McFarland standard.

-

Evenly spread the microbial suspension over the surface of the MHA plates using a sterile cotton swab to create a lawn.

-

Impregnate sterile filter paper discs with a known concentration of the test compounds (e.g., 100 µg/mL).

-

Place the impregnated discs, along with standard antibiotic and solvent control discs, onto the surface of the inoculated agar plates.

-

Incubate the plates at 37°C for 24 hours for bacteria and at 28°C for 48 hours for fungi.

-

Measure the diameter of the zone of inhibition (in mm) around each disc. A larger zone indicates greater antimicrobial activity.

-

Caption: Workflow for the antimicrobial disc diffusion assay.

Anticancer Activity

The anticancer potential of 1,3,4-oxadiazole derivatives has been investigated against various human cancer cell lines. The National Cancer Institute (NCI) screening protocol and the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay are standard methods for evaluating in-vitro cytotoxicity.

Data Presentation: Anticancer Screening Results

Table 4: In-Vitro Anticancer Activity (NCI-60 One-Dose Assay)

| Compound | Concentration | Mean Growth Percent (%) | Most Sensitive Cell Line | Reference |

|---|---|---|---|---|

| Derivative 5c | 10 µM | 96.37 | HOP-92 (Non-Small Cell Lung) | [8] |

| Derivative 5f | 10 µM | 94.33 | HOP-92, PC-3 (Prostate) | [8] |

| Derivative 5g | 10 µM | 95.12 | HOP-92, PC-3 (Prostate) |[8] |

Table 5: In-Vitro Anticancer Activity (IC₅₀ Values)

| Compound | IC₅₀ (µM) vs. HeLa | IC₅₀ (µM) vs. IMR-32 | IC₅₀ (µM) vs. MCF-7 | Reference |

|---|---|---|---|---|

| Derivative VIb | 10.64 | 11.21 | 12.04 | [9] |

| Derivative VIc | 11.52 | 12.86 | 13.55 | [9] |

| Derivative VId | 12.78 | 13.02 | 14.12 | [9] |

| Cisplatin | 10.12 | 10.88 | 11.76 |[9] |

Note: IC₅₀ is the concentration of drug that inhibits cell growth by 50%.

Experimental Protocols

1. NCI-60 Human Tumor Cell Line Screen [8][10]

-

Objective: To evaluate the anticancer activity of compounds against a panel of 60 different human tumor cell lines.

-

Procedure (Simplified):

-

One-Dose Assay: Compounds are initially tested at a single high concentration (e.g., 10⁻⁵ M or 10 µM) against the 60 cell lines.

-

Cell Incubation: The cell lines are incubated with the compound for a standard period (e.g., 48 hours).

-

Growth Assessment: A sulforhodamine B (SRB) protein assay is used to determine cell viability and growth inhibition relative to untreated control cells.

-

Data Analysis: Results are reported as a percentage of growth. A value of 100 means no growth inhibition, while a value of 0 indicates total growth inhibition. Negative values signify cell kill.

-

Five-Dose Assay: Compounds showing significant activity in the one-dose screen are advanced to a five-dose assay to determine potency (GI₅₀, TGI, LC₅₀).

-

2. MTT Assay [9]

-

Objective: To measure the cytotoxic effect of a compound on cancer cell lines by assessing metabolic activity.

-

Materials: 96-well plates, cancer cell lines (e.g., HeLa, MCF-7), culture medium, test compounds, MTT reagent (5 mg/mL), DMSO, microplate reader.

-

Procedure:

-

Seed cells into 96-well plates at a specific density (e.g., 5×10³ cells/well) and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 48 hours).

-

Add MTT solution to each well and incubate for 3-4 hours at 37°C. Live cells with active mitochondrial dehydrogenases will convert the yellow MTT to a purple formazan precipitate.

-

Remove the supernatant and add DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability compared to untreated controls and determine the IC₅₀ value.

-

Caption: Experimental workflow of the MTT cytotoxicity assay.

Other Potential Biological Activities

While the primary focus has been on antimicrobial and anticancer screening, the 1,3,4-oxadiazole scaffold is known for other important biological activities.

-

Anti-inflammatory and Analgesic Activity: Several studies on 2,5-disubstituted 1,3,4-oxadiazole derivatives have reported significant anti-inflammatory and analgesic effects in rodent models.[3][11] For instance, a derivative containing a pyridine ring, 4-{5-[(4-chloro-3-methylphenoxy)methyl]-1,3,4-oxadiazol-2-yl}pyridine, demonstrated more potent analgesic activity than other tested derivatives.[3] These findings suggest that the 5-(pyridin-2-yl)-1,3,4-oxadiazol-2-amine core is a promising candidate for screening in these therapeutic areas.

-

Enzyme Inhibition: Structurally related compounds have shown potent enzyme inhibitory activity. For example, 1,3,4-thiadiazole analogues (where sulfur replaces oxygen) of the core structure have been identified as inhibitors of enzymes like lipoxygenase and Bloom Helicase, which are relevant targets in cancer and other diseases.[12][13] Furthermore, certain 1,3,4-oxadiazole derivatives have been screened for inhibition of acetylcholinesterase and butyrylcholinesterase, enzymes relevant to Alzheimer's disease.[14]

Conclusion

The preliminary biological screening of 5-(pyridin-2-yl)-1,3,4-oxadiazol-2-amine and its derivatives reveals a scaffold with significant therapeutic potential. The available data indicates promising antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as antifungal activity against pathogenic yeasts like Candida albicans.[5][7] Furthermore, various derivatives have demonstrated noteworthy in-vitro cytotoxicity against a range of human cancer cell lines, including those for lung, prostate, and cervical cancer.[8][9] The established anti-inflammatory and analgesic properties of the broader 1,3,4-oxadiazole class further warrant the investigation of this specific scaffold for these activities.[3] Future research should focus on synthesizing a broader library of derivatives to establish clear structure-activity relationships (SAR), optimizing lead compounds for enhanced potency and selectivity, and advancing promising candidates to in-vivo efficacy and safety studies.

References

- 1. researchgate.net [researchgate.net]

- 2. banglajol.info [banglajol.info]

- 3. Synthesis, Characterization and Screening for Analgesic and Anti-inflammatory activities of 2, 5-disubstituted 1, 3, 4-oxadiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. rjptonline.org [rjptonline.org]

- 5. Synthesis, Characterization, Biological Assay of New 5-(Pyridine-2-Yl)-1,3,4-Oxadiazol-2-Amine Derivatives and Their Molecular Docking Studies – Oriental Journal of Chemistry [orientjchem.org]

- 6. Synthesis, Characterization, Biological Assay of New 5-(Pyridine-2-Yl)-1,3,4-Oxadiazol-2-Amine Derivatives and their Mo… [ouci.dntb.gov.ua]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis, characterization and anticancer activity of certain 3-{4-(5-mercapto-1,3,4-oxadiazole-2-yl)phenylimino}indolin-2-one derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis, Characterization, and In Vitro Anticancer Evaluation of Novel 2,5-Disubstituted 1,3,4-Oxadiazole Analogue - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. brieflands.com [brieflands.com]

- 13. researchgate.net [researchgate.net]

- 14. pure.kfupm.edu.sa [pure.kfupm.edu.sa]

Mechanism of Action Studies for Pyridinyl-Oxadiazole Compounds: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyridinyl-oxadiazole derivatives have emerged as a versatile scaffold in medicinal chemistry, demonstrating a wide spectrum of biological activities. This technical guide provides an in-depth overview of the mechanism of action studies for this class of compounds, focusing on their anticancer, anti-inflammatory, and G-quadruplex binding properties. The information presented herein is intended to serve as a comprehensive resource for researchers and professionals engaged in the discovery and development of novel therapeutics based on the pyridinyl-oxadiazole core.

Anticancer Activity

Pyridinyl-oxadiazole compounds have shown significant potential as anticancer agents, primarily through the inhibition of key enzymes involved in cell cycle regulation and microtubule dynamics, leading to apoptosis.

Cyclin-Dependent Kinase 2 (CDK2) Inhibition

Several pyridinyl-oxadiazole derivatives have been identified as potent inhibitors of CDK2, a key regulator of the G1/S phase transition of the cell cycle. Inhibition of CDK2 leads to cell cycle arrest and subsequent apoptosis in cancer cells.

Quantitative Data: CDK2 Inhibition and Cytotoxicity of Pyridinyl-Oxadiazole Compounds

| Compound ID | Target | Assay | IC50 (µM) | Cell Line | Cytotoxicity IC50 (µM) | Reference |

| 5k | CDK2 | In silico docking | - | A549 (Lung) | 6.99 ± 3.15 | [1] |

| 2d | CDK2/cyclin A2 | In vitro kinase assay | 60% inhibition at 10 µM | HepG2, MCF-7, A549, Caco2 | 24.24 - 30.03 | |

| 2g | CDK2/cyclin A2 | In vitro kinase assay | 40% inhibition at 10 µM | HepG2, MCF-7, A549, Caco2 | - | |

| 3g | CDK2/cyclin A | In vitro kinase assay | 0.083 | MDA-MB-231 (Breast) | - |

Signaling Pathway: CDK2 Inhibition by Pyridinyl-Oxadiazole Compounds

Caption: CDK2 inhibition by pyridinyl-oxadiazole compounds leading to cell cycle arrest.

Tubulin Polymerization Inhibition

Another significant anticancer mechanism of pyridinyl-oxadiazole compounds is the inhibition of tubulin polymerization. By disrupting microtubule dynamics, these compounds induce mitotic arrest, leading to apoptosis in rapidly dividing cancer cells.

Quantitative Data: Tubulin Polymerization Inhibition and Cytotoxicity

| Compound ID | Target | Assay | IC50 (µM) | Cell Line | Cytotoxicity IC50 (µM) | Reference |

| 6d | Tubulin | Polymerization Assay | 3.45 ± 0.51 | A549 (Lung) | 2.8 ± 0.02 | |

| 11a | Tubulin | Polymerization Assay | 1.3 | Various | 1.5 - 11.2 | |

| 11d | Tubulin | Polymerization Assay | 3.9 | Various | 1.5 - 11.2 | |

| 11f | Tubulin | Polymerization Assay | 2.4 | Various | 1.5 - 11.2 |

Signaling Pathway: Tubulin Polymerization Inhibition

Caption: Inhibition of tubulin polymerization by pyridinyl-oxadiazole compounds.

Anti-inflammatory Activity

The anti-inflammatory effects of pyridinyl-oxadiazole derivatives are primarily attributed to their inhibition of cyclooxygenase (COX) enzymes, which are key mediators of the inflammatory response.

COX-1 and COX-2 Inhibition

Pyridinyl-oxadiazole compounds have been shown to inhibit both COX-1 and COX-2 enzymes, which are responsible for the conversion of arachidonic acid to prostaglandins. Some derivatives exhibit selectivity for COX-2, which is associated with a reduced risk of gastrointestinal side effects.

Quantitative Data: COX Inhibition

| Compound ID | Target | Assay | IC50 (µM) | Selectivity Index (COX-1/COX-2) | Reference |

| 3b | COX-1 | In vitro assay | 0.46 | 0.12 | |

| 3b | COX-2 | In vitro assay | 3.82 | 0.12 | |

| 4b | COX-2 | In vitro assay | - | Selective | |

| 4c | COX-2 | In vitro assay | - | Selective | |

| 8a-g | COX-2 | In vitro assay | 0.04 - 0.14 | 60.71 - 337.5 |

Experimental Workflow: In Vivo Anti-inflammatory Assay

Caption: Workflow for the carrageenan-induced paw edema assay.

G-Quadruplex Binding

Certain pyridinyl-oxadiazole compounds have been identified as ligands that can bind to and stabilize G-quadruplex structures in DNA. These structures are found in telomeres and promoter regions of oncogenes, making them attractive targets for anticancer drug development.

Quantitative Data: G-Quadruplex Binding

| Compound ID | Target | Assay | Observation | Reference |

| TOxAzaPy | Telomeric G-quadruplex (22AG) | FRET melting, CD titration | Preferential binding and structural transition | [2] |

| TOxAzaPhen | Telomeric G-quadruplex (22AG) | FRET melting, CD titration | Preferential binding and structural transition | [2] |

Logical Relationship: G-Quadruplex Stabilization

Caption: Stabilization of G-quadruplex DNA by pyridinyl-oxadiazole compounds.

Experimental Protocols

MTT Cytotoxicity Assay

This protocol is a widely used colorimetric assay to assess cell viability.[3][4]

-

Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Compound Treatment: Treat cells with various concentrations of the pyridinyl-oxadiazole compounds and incubate for 48-72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

ADP-Glo™ Kinase Assay for CDK2 Inhibition

This is a luminescent kinase assay that measures the amount of ADP formed from a kinase reaction.[2][5][6]

-

Reaction Setup: In a 384-well plate, add 1 µL of inhibitor (pyridinyl-oxadiazole compound), 2 µL of CDK2/cyclin A2 enzyme, and 2 µL of substrate/ATP mix.

-

Kinase Reaction: Incubate the plate at room temperature for 60 minutes.

-

ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

-

ADP to ATP Conversion: Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

-

Luminescence Measurement: Measure the luminescence using a plate reader.

-

Data Analysis: The luminescent signal is inversely correlated with kinase activity. Calculate the percentage of inhibition and IC50 values.

Tubulin Polymerization Assay

This fluorescence-based assay monitors the polymerization of tubulin into microtubules.[7][8][9]

-

Reagent Preparation: Reconstitute lyophilized tubulin protein in G-PEM buffer (80 mM PIPES, 2 mM MgCl2, 0.5 mM EGTA, 1 mM GTP) containing a fluorescent reporter.

-

Assay Setup: In a 96-well plate, add the tubulin solution and the test compound at various concentrations.

-

Polymerization Initiation: Incubate the plate at 37°C to initiate polymerization.

-

Fluorescence Measurement: Monitor the increase in fluorescence over time using a fluorescence plate reader (excitation ~360 nm, emission ~450 nm).

-

Data Analysis: The rate of fluorescence increase is proportional to the rate of tubulin polymerization. Calculate the IC50 value for inhibition of polymerization.

COX Colorimetric Inhibitor Screening Assay

This assay measures the peroxidase activity of COX-1 and COX-2.[10][11][12]

-

Reagent Preparation: Prepare assay buffer, heme, and arachidonic acid solution according to the kit manufacturer's instructions (e.g., Cayman Chemical Cat. No. 701050).

-

Assay Setup: In a 96-well plate, add 150 µL of assay buffer, 10 µL of heme, 10 µL of COX-1 or COX-2 enzyme, and 10 µL of the inhibitor solution.

-

Reaction Initiation: Add 10 µL of arachidonic acid solution to initiate the reaction.

-

Colorimetric Measurement: Monitor the absorbance at 590 nm for 5 minutes.

-

Data Analysis: Calculate the percentage of COX inhibition for each compound and determine the IC50 values.

FRET Melting Assay for G-Quadruplex Binding

This assay measures the change in melting temperature (Tm) of a fluorescently labeled G-quadruplex-forming oligonucleotide upon ligand binding.[13][14][15]

-

Sample Preparation: Prepare a solution containing the FRET-labeled oligonucleotide (e.g., F21T) in a suitable buffer (e.g., 10 mM lithium cacodylate, 100 mM KCl).

-

Ligand Addition: Add the pyridinyl-oxadiazole compound at various concentrations.

-

Thermal Denaturation: Subject the samples to a temperature gradient in a real-time PCR instrument while monitoring the fluorescence of the donor and acceptor fluorophores.

-

Data Analysis: The melting temperature (Tm) is the temperature at which 50% of the G-quadruplex is unfolded. An increase in Tm in the presence of the ligand indicates stabilization of the G-quadruplex structure.

G4-Fluorescent Intercalator Displacement (G4-FID) Assay

This assay is based on the displacement of a fluorescent probe from the G-quadruplex by a competing ligand.[1][16][17]

-

Complex Formation: Prepare a solution of the G-quadruplex-forming oligonucleotide and a fluorescent probe (e.g., Thiazole Orange) that fluoresces upon binding.

-

Ligand Titration: Add increasing concentrations of the pyridinyl-oxadiazole compound to the solution.

-

Fluorescence Measurement: Measure the fluorescence intensity at each ligand concentration.

-

Data Analysis: The displacement of the fluorescent probe by the ligand results in a decrease in fluorescence. The concentration of the ligand required to displace 50% of the probe (DC50) is a measure of its binding affinity.

Annexin V-FITC/PI Apoptosis Assay

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[18][19]

-

Cell Preparation: Harvest and wash the treated and control cells with cold PBS.

-

Cell Staining: Resuspend the cells in 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to each 100 µL of cell suspension.

-

Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

-

Flow Cytometry Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry.

-

Data Interpretation:

-

Annexin V-negative, PI-negative: Viable cells.

-

Annexin V-positive, PI-negative: Early apoptotic cells.

-

Annexin V-positive, PI-positive: Late apoptotic/necrotic cells.

-

Annexin V-negative, PI-positive: Necrotic cells.

-

Cell Cycle Analysis using Propidium Iodide Staining

This flow cytometry method determines the distribution of cells in different phases of the cell cycle based on their DNA content.[20][21][22]

-

Cell Fixation: Harvest and wash the cells with PBS, then fix them in ice-cold 70% ethanol while vortexing gently. Store at 4°C for at least 2 hours.

-

Cell Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the cell pellet in a staining solution containing Propidium Iodide (PI) and RNase A.

-

Incubation: Incubate the cells for 30 minutes at room temperature in the dark.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

-

Data Analysis: The fluorescence intensity of PI is proportional to the DNA content. A histogram of fluorescence intensity will show distinct peaks corresponding to cells in the G0/G1, S, and G2/M phases of the cell cycle.

Carrageenan-Induced Paw Edema Assay

This is a standard in vivo model for evaluating the anti-inflammatory activity of compounds.[23][24][25]

-

Animal Dosing: Administer the pyridinyl-oxadiazole compound or vehicle control to mice or rats, typically orally or intraperitoneally.

-

Induction of Edema: After a predetermined time (e.g., 1 hour), inject a 1% solution of carrageenan into the sub-plantar region of the right hind paw.

-

Measurement of Paw Volume: Measure the paw volume using a plethysmometer at various time points after carrageenan injection (e.g., 1, 2, 3, and 4 hours).

-

Data Analysis: Calculate the percentage of inhibition of edema for the treated groups compared to the vehicle control group.

References

- 1. Fluorescence intercalator displacement assay for screening G4 ligands towards a variety of G-quadruplex structures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. promega.com [promega.com]

- 3. benchchem.com [benchchem.com]

- 4. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 5. ADP-Glo™ Kinase Assay Protocol [worldwide.promega.com]

- 6. promega.com [promega.com]

- 7. maxanim.com [maxanim.com]

- 8. hoelzel-biotech.com [hoelzel-biotech.com]

- 9. Cytoskeleton, Inc. Tubulin polymerization assay using >99% pure tubulin, | Fisher Scientific [fishersci.com]

- 10. caymanchem.com [caymanchem.com]

- 11. cdn.caymanchem.com [cdn.caymanchem.com]

- 12. biocompare.com [biocompare.com]

- 13. A Practical Guide to Studying G-quadruplex Structures using Single Molecule FRET - PMC [pmc.ncbi.nlm.nih.gov]

- 14. academic.oup.com [academic.oup.com]

- 15. G-quadruplex deconvolution with physiological mimicry enhances primary screening: Optimizing the FRET Melt2 assay - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Development of a high-throughput G4-FID assay for screening and evaluation of small molecules binding quadruplex nucleic acid structures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 19. documents.thermofisher.com [documents.thermofisher.com]

- 20. Flow cytometry with PI staining | Abcam [abcam.com]

- 21. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]

- 22. vet.cornell.edu [vet.cornell.edu]

- 23. Carrageenan-induced mouse paw oedema is biphasic, age-weight dependent and displays differential nitric oxide cyclooxygenase-2 expression - PMC [pmc.ncbi.nlm.nih.gov]

- 24. inotiv.com [inotiv.com]

- 25. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]

A Comprehensive Review of 5-Substituted-1,3,4-Oxadiazol-2-Amines: Synthesis, Biological Activities, and Therapeutic Potential

Introduction

The 1,3,4-oxadiazole ring is a five-membered heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its diverse pharmacological properties. As bioisosteres of amides and esters, 1,3,4-oxadiazoles can enhance pharmacological activity by participating in hydrogen bonding interactions with biological receptors.[1] Compounds featuring this core structure exhibit a wide spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, anticonvulsant, and enzyme inhibitory effects.[2][3][4][5] Among the various derivatives, 5-substituted-1,3,4-oxadiazol-2-amines represent a particularly promising class of compounds. The presence of a primary or substituted amino group at the 2-position and a variable substituent at the 5-position allows for extensive structural modifications, enabling the fine-tuning of their biological profiles. This technical guide provides a detailed literature review of the synthesis, biological evaluation, and structure-activity relationships of 5-substituted-1,3,4-oxadiazol-2-amines, aimed at researchers and professionals in the field of drug development.

Synthesis Strategies

The synthesis of 5-substituted-1,3,4-oxadiazol-2-amines is versatile, with several established routes. The most common approaches involve the cyclization of intermediates derived from acid hydrazides or semicarbazones.

Common Synthetic Pathways:

-

From Aroyl Hydrazides: A widely used method involves the reaction of an aromatic or heterocyclic carboxylic acid hydrazide with cyanogen bromide (CNBr) to yield the corresponding 2-amino-5-substituted-1,3,4-oxadiazole.[2]

-

Oxidative Cyclization of Semicarbazones: Substituted aldehydes are condensed with semicarbazide to form semicarbazones. These intermediates then undergo oxidative cyclization, often using reagents like bromine in acetic acid, to furnish the desired oxadiazole derivatives.[6]

-

From Thiosemicarbazides: N-substituted thiosemicarbazides can be cyclized using iodine and potassium iodide in the presence of a base (like NaOH) to yield 5-substituted-N-substituted-1,3,4-oxadiazol-2-amines via the elimination of hydrogen sulfide.[7]

-

Photocatalytic Methods: A modern, high-yield approach utilizes the oxidative heterocyclization of substituted semicarbazones catalyzed by eosin-Y under visible light, using atmospheric oxygen. This method is noted for being rapid and environmentally benign.[6]

References

- 1. 5-Aryl-1,3,4-oxadiazol-2-amines Decorated with Long Alkyl and Their Analogues: Synthesis, Acetyl- and Butyrylcholinesterase Inhibition and Docking Study - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. jchemrev.com [jchemrev.com]

- 4. pharmatutor.org [pharmatutor.org]

- 5. Synthesis and antimicrobial evaluation of some 2,5 disubstituted 1,3,4-oxadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. An Understanding of Mechanism-Based Approaches for 1,3,4-Oxadiazole Scaffolds as Cytotoxic Agents and Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis and Anticancer Evaluation of 1,3,4-Oxadiazoles, 1,3,4-Thiadiazoles, 1,2,4-Triazoles and Mannich Bases [jstage.jst.go.jp]

Potential Therapeutic Applications of 5-(pyridin-2-yl)-1,3,4-oxadiazol-2-amine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The heterocyclic scaffold, 5-(pyridin-2-yl)-1,3,4-oxadiazol-2-amine, has emerged as a privileged structure in medicinal chemistry, demonstrating a wide spectrum of biological activities. This technical guide provides an in-depth analysis of its therapeutic potential, focusing on its antimicrobial and anticancer properties. We consolidate data from various studies, present detailed experimental methodologies for its synthesis and biological evaluation, and propose potential mechanisms of action, including relevant signaling pathways. This document aims to serve as a comprehensive resource for researchers engaged in the discovery and development of novel therapeutic agents based on this promising core structure.

Introduction

The 1,3,4-oxadiazole moiety is a five-membered heterocyclic ring containing one oxygen and two nitrogen atoms, which is recognized for its diverse pharmacological activities. When coupled with a pyridine ring, another key pharmacophore, the resulting molecule, 5-(pyridin-2-yl)-1,3,4-oxadiazol-2-amine, and its derivatives have shown significant potential in various therapeutic areas.[1] The pyridine nucleus is a common feature in many established drugs and is known to participate in crucial binding interactions with biological targets. The combination of these two heterocyclic systems has led to the development of novel compounds with enhanced biological profiles. This guide will explore the synthesis, physicochemical properties, and, most importantly, the therapeutic applications of this core molecule, with a particular focus on its antimicrobial and anticancer activities.

Physicochemical Properties

The core compound, 5-(pyridin-2-yl)-1,3,4-oxadiazol-2-amine, possesses the following physicochemical properties:

| Property | Value | Reference |

| Molecular Formula | C₇H₆N₄O | [1] |

| Molecular Weight | 162.15 g/mol | [1] |

| Appearance | Solid | [1] |

| Melting Point | 197-199 °C | [1] |

| Solubility | Soluble in DMSO | General knowledge from cited studies |

Synthesis

The synthesis of 5-(pyridin-2-yl)-1,3,4-oxadiazol-2-amine is typically achieved through a multi-step process. A general and widely adopted synthetic route is outlined below.

General Synthetic Protocol

The synthesis of the target compound and its derivatives generally follows the pathway illustrated below.

Detailed Experimental Protocol for Synthesis

This protocol is adapted from a representative study.[1]

Step 1: Synthesis of 5-(pyridin-2-yl)-1,3,4-oxadiazol-2-amine

-

A mixture of picolinohydrazide and cyanogen bromide in a suitable solvent (e.g., methanol) is stirred at room temperature.

-

The reaction progress is monitored by thin-layer chromatography (TLC).

-

Upon completion, the solvent is removed under reduced pressure.

-

The resulting solid is washed with a suitable solvent (e.g., diethyl ether) and recrystallized to yield the pure 5-(pyridin-2-yl)-1,3,4-oxadiazol-2-amine.

Step 2: Synthesis of N-acylated derivatives

-

To a solution of 5-(pyridin-2-yl)-1,3,4-oxadiazol-2-amine in a suitable solvent (e.g., pyridine or DMF), the appropriate acylating agent (e.g., acid chloride or anhydride) is added dropwise at 0 °C.

-

The reaction mixture is then stirred at room temperature for a specified period.

-

The mixture is poured into ice-cold water, and the precipitated solid is filtered, washed with water, and dried.

-

The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol).

Therapeutic Applications

The primary therapeutic applications of 5-(pyridin-2-yl)-1,3,4-oxadiazol-2-amine and its derivatives lie in their antimicrobial and anticancer activities.

Antimicrobial Activity

Derivatives of the core compound have demonstrated significant activity against a range of bacterial and fungal pathogens.

The following table summarizes the antimicrobial activity of some derivatives, with Minimum Inhibitory Concentration (MIC) values provided where available.

| Compound/Derivative | Test Organism | Activity (Zone of Inhibition in mm or MIC in µg/mL) | Reference |

| N-{[5-(4-Fluorophenyl)-1,3,4-oxadiazol-2-yl]methyl}pyridin-2-amine | S. aureus | MIC: 8 µg/mL | [2] |

| N-{[5-(4-Fluorophenyl)-1,3,4-oxadiazol-2-yl]methyl}pyridin-2-amine | E. coli | MIC: 4-8 µg/mL | [3] |

| N-{[5-(4-Methoxyphenyl)-1,3,4-oxadiazol-2-yl]methyl}pyridin-2-amine | A. niger | MIC: 4 µg/mL | [2] |

| N-{[5-(4-Methoxyphenyl)-1,3,4-oxadiazol-2-yl]methyl}pyridin-2-amine | C. albicans | MIC: 4 µg/mL | [2] |

| N-dodecyl-5-(pyridin-4-yl)-1,3,4-oxadiazol-2-amine | M. tuberculosis | MIC: 4–8 µM | [4] |

This protocol is a generalized procedure based on methodologies reported in the literature.[1]

-

Preparation of Inoculum: A suspension of the test microorganism is prepared in sterile saline to a turbidity equivalent to the 0.5 McFarland standard.

-

Plate Preparation: Mueller-Hinton agar is poured into sterile Petri dishes and allowed to solidify. The microbial inoculum is uniformly spread over the agar surface.

-

Well Preparation: Wells of a specific diameter (e.g., 6 mm) are punched into the agar.

-

Compound Application: A defined volume (e.g., 100 µL) of the test compound solution (at various concentrations) is added to each well. A standard antibiotic (e.g., ampicillin) and the solvent are used as positive and negative controls, respectively.

-

Incubation: The plates are incubated at 37°C for 18-24 hours.

-

Data Analysis: The diameter of the zone of inhibition around each well is measured in millimeters.

Anticancer Activity

Several derivatives of 5-(pyridin-2-yl)-1,3,4-oxadiazol-2-amine have been evaluated for their anticancer activity against various human cancer cell lines, often through the National Cancer Institute (NCI) 60-cell line screen.

The following table presents the growth percent (GP) inhibition data for selected derivatives against different cancer cell lines.

| Compound/Derivative | Cancer Cell Line Panel | Mean Growth Percent (GP) Inhibition | Most Sensitive Cell Lines (GP) | Reference |

| N-{[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]methyl}pyridin-2-amine | NCI-60 | 96.37 | HOP-92 (Non-Small Cell Lung) | [2] |

| N-{[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]methyl}pyridin-2-amine | NCI-60 | 95.12 | HOP-92 (Non-Small Cell Lung), PC-3 (Prostate) | [2] |

| N-(2,4-Dimethylphenyl)-5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-amine | NCI-60 | 62.61 | MDA-MB-435 (Melanoma, GP: 15.43), K-562 (Leukemia, GP: 18.22) | [5] |

The following is a summarized protocol for the NCI-60 screen.

-

Cell Plating: Human tumor cell lines are grown and inoculated into 96-well microtiter plates.

-

Drug Addition: After 24 hours, the test compounds, solubilized in DMSO and diluted with medium, are added at five different concentrations.

-

Incubation: The plates are incubated for 48 hours.

-

Assay Termination and Staining: The assay is terminated by the addition of trichloroacetic acid (TCA). Cells are fixed and stained with sulforhodamine B (SRB).

-

Data Analysis: The absorbance is read on an automated plate reader. The percentage growth is calculated at each drug concentration level.

While the exact mechanism of action for 5-(pyridin-2-yl)-1,3,4-oxadiazol-2-amine is not yet fully elucidated, studies on structurally related 1,3,4-oxadiazole derivatives suggest potential involvement in key cancer-related signaling pathways. A plausible hypothesis is the inhibition of receptor tyrosine kinases such as the Epidermal Growth Factor Receptor (EGFR), which in turn would modulate downstream pathways like the PI3K/Akt/mTOR pathway, ultimately leading to apoptosis.

Enzyme Inhibition

Certain derivatives of the core compound have also been investigated as enzyme inhibitors, particularly against cholinesterases.

| Compound/Derivative | Enzyme | IC₅₀ (µM) | Reference |

| N-dodecyl-5-(pyridin-4-yl)-1,3,4-oxadiazol-2-amine | Acetylcholinesterase (AChE) | 12.8 - 99.2 | [6] |

| N-dodecyl-5-(pyridin-4-yl)-1,3,4-oxadiazol-2-amine | Butyrylcholinesterase (BChE) | > 53.1 | [6] |

-

Reagent Preparation: Prepare solutions of acetylthiocholine iodide (ATCI) or butyrylthiocholine iodide (BTCI) as the substrate, 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB) as the chromogen, and the respective enzyme (AChE or BChE) in phosphate buffer.

-

Assay Procedure: In a 96-well plate, add the buffer, test compound solution at various concentrations, and the enzyme solution. Incubate for a specified time.

-

Reaction Initiation: Add DTNB and the substrate to initiate the reaction.

-

Measurement: Measure the absorbance at a specific wavelength (e.g., 412 nm) over time using a microplate reader.

-

Data Analysis: Calculate the percentage of inhibition and determine the IC₅₀ value.

Conclusion and Future Directions

The 5-(pyridin-2-yl)-1,3,4-oxadiazol-2-amine scaffold represents a versatile and promising platform for the development of new therapeutic agents. The existing body of research clearly indicates its potential in combating microbial infections and cancer. The synthetic accessibility of this core allows for extensive structural modifications, enabling the fine-tuning of its biological activity and pharmacokinetic properties.

Future research should focus on several key areas:

-

Mechanism of Action Studies: Elucidating the precise molecular targets and signaling pathways for the most potent anticancer derivatives is crucial for their further development.

-

In Vivo Efficacy and Toxicity: Promising compounds identified in vitro should be advanced to in vivo animal models to evaluate their efficacy, pharmacokinetics, and safety profiles.

-

Structure-Activity Relationship (SAR) Studies: A more systematic exploration of the SAR would provide valuable insights for the rational design of next-generation derivatives with improved potency and selectivity.

-

Exploration of Other Therapeutic Areas: Given the broad biological activity of the oxadiazole and pyridine moieties, investigating the potential of these compounds in other therapeutic areas, such as neurodegenerative and inflammatory diseases, is warranted.

References

- 1. Synthesis, Characterization, Biological Assay of New 5-(Pyridine-2-Yl)-1,3,4-Oxadiazol-2-Amine Derivatives and Their Molecular Docking Studies – Oriental Journal of Chemistry [orientjchem.org]

- 2. researchgate.net [researchgate.net]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and Anticancer Activity of N-Aryl-5-substituted-1,3,4-oxadiazol-2-amine Analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

The 1,3,4-Oxadiazole Ring: A Privileged Scaffold in Bioisosteric Drug Design

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The strategic replacement of key functional groups with bioisosteres is a cornerstone of modern medicinal chemistry, enabling the optimization of pharmacological profiles. Among the heterocyclic scaffolds utilized for this purpose, the 1,3,4-oxadiazole ring has emerged as a particularly versatile and valuable bioisostere. Its unique electronic and physicochemical properties allow it to mimic the functions of esters and amides, while often conferring improved metabolic stability, enhanced potency, and modulated solubility. This technical guide provides a comprehensive exploration of the bioisosterism of the 1,3,4-oxadiazole ring, offering insights into its synthesis, biological activities, and impact on key signaling pathways.

Physicochemical Properties and Bioisosteric Rationale

The 1,3,4-oxadiazole ring is a five-membered aromatic heterocycle containing one oxygen and two nitrogen atoms. This arrangement imparts a distinct set of properties that make it an effective bioisostere for amide and ester functionalities. The lone pairs of the nitrogen and oxygen atoms can act as hydrogen bond acceptors, mimicking the carbonyl oxygen of amides and esters. Furthermore, the ring system is planar and rigid, which can help in pre-organizing the molecule for optimal interaction with its biological target.

A key advantage of employing the 1,3,4-oxadiazole core is its enhanced resistance to hydrolytic cleavage compared to esters and amides. This inherent stability can lead to improved pharmacokinetic profiles, including longer half-lives and increased oral bioavailability. The electronic nature of the ring can also influence the overall properties of the molecule, such as its lipophilicity and dipole moment, which are critical parameters in drug design.

Synthetic Strategies for 1,3,4-Oxadiazole Derivatives

The construction of the 1,3,4-oxadiazole ring is typically achieved through the cyclization of 1,2-diacylhydrazines or related precursors. A variety of synthetic methodologies have been developed to afford 2,5-disubstituted 1,3,4-oxadiazoles, which are the most common substitution pattern in medicinal chemistry.

General Experimental Protocol for the Synthesis of 2,5-Disubstituted 1,3,4-Oxadiazoles

This protocol outlines a common method for the synthesis of 2,5-disubstituted 1,3,4-oxadiazoles starting from a carboxylic acid and an acid hydrazide.

Step 1: Formation of the Diacylhydrazine Intermediate

-

To a solution of the starting carboxylic acid (1.0 eq.) in a suitable solvent such as dichloromethane (DCM) or dimethylformamide (DMF), add a coupling agent like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq.) and a catalyst such as 4-dimethylaminopyridine (DMAP) (0.1 eq.).

-

Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.

-

Add the corresponding acid hydrazide (1.0 eq.) to the reaction mixture.

-

Continue stirring at room temperature for 12-24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, dilute the reaction mixture with water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer sequentially with a mild acid (e.g., 1N HCl), a mild base (e.g., saturated NaHCO₃ solution), and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude diacylhydrazine.

-

Purify the crude product by recrystallization or column chromatography.

Step 2: Cyclodehydration to the 1,3,4-Oxadiazole Ring

-

Dissolve the purified diacylhydrazine (1.0 eq.) in a dehydrating agent such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).

-

Heat the reaction mixture to reflux (typically 80-110 °C) for 2-6 hours.

-

Monitor the reaction by TLC.

-

After completion, carefully pour the reaction mixture onto crushed ice with vigorous stirring.

-

Neutralize the acidic solution with a base (e.g., saturated NaHCO₃ solution) until the product precipitates.

-

Collect the solid product by filtration, wash with water, and dry.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol, isopropanol) to obtain the pure 2,5-disubstituted 1,3,4-oxadiazole.

Biological Activities and Quantitative Data

The bioisosteric replacement of amide or ester groups with a 1,3,4-oxadiazole ring has led to the discovery of potent inhibitors of various enzymes and modulators of key signaling pathways. The following tables summarize quantitative data for several classes of 1,3,4-oxadiazole derivatives, highlighting their inhibitory activities.

Table 1: 1,3,4-Oxadiazole Derivatives as Telomerase Inhibitors

| Compound ID | Structure | Target Cell Line | IC₅₀ (µM) |

| 1 | 2-(5-(((6-chloropyridin-3-yl)methyl)thio)-1,3,4-oxadiazol-2-yl)-5-methoxyphenol | SGC-7901 | 2.3 ± 0.07 |

| 2 | 2-(((6-chloropyridin-3-yl)methyl)thio)-5-(naphthalen-1-yl)-1,3,4-oxadiazole | SGC-7901 | 2.56 ± 0.11 |

| 3 | 3-(((2-Fluorophenyl)amino)methyl)-5-(quinolin-2-yl)-1,3,4-oxadiazole-2(3H)-thione | HepG2 | 0.8 ± 0.1 |

| 4 | 3-(((4-Chlorophenyl)amino)methyl)-5-(quinolin-2-yl)-1,3,4-oxadiazole-2(3H)-thione | HepG2 | 0.9 ± 0.0 |

Table 2: 1,3,4-Oxadiazole Derivatives as Thymidine Phosphorylase Inhibitors

| Compound ID | Structure | IC₅₀ (µM) |

| 5 | 2,5-bis(4-chlorophenyl)-1,3,4-oxadiazole | 14.40 ± 2.45 |

| 6 | 2-(4-methoxyphenyl)-5-(4-nitrophenyl)-1,3,4-oxadiazole | 17.60 ± 1.07 |

Table 3: 1,3,4-Oxadiazole Derivatives as Matrix Metalloproteinase-9 (MMP-9) Inhibitors

| Compound ID | Structure | % Inhibition at 100 µg/mL | IC₅₀ (µM) |

| 7 | 2-((5-((2-acetamidophenoxy)methyl)-1,3,4-oxadiazol-2-yl)thio)-N-(4-chlorophenyl)acetamide | >75% | 1.65 |

| 8 | 2-((5-((2-acetamidophenoxy)methyl)-1,3,4-oxadiazol-2-yl)thio)-N-(p-tolyl)acetamide | >75% | 2.55 |

Experimental Protocols for Biological Evaluation

In Vitro Enzyme Inhibition Assay (General Protocol)

This protocol provides a general framework for assessing the inhibitory activity of 1,3,4-oxadiazole derivatives against a specific enzyme target.

-

Preparation of Reagents:

-

Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).

-

Prepare a stock solution of the target enzyme in a suitable assay buffer.

-

Prepare a stock solution of the enzyme's substrate.

-

The assay buffer should be optimized for pH and ionic strength to ensure optimal enzyme activity.

-

-

Assay Procedure:

-

In a 96-well microplate, add a fixed amount of the enzyme solution to each well.

-

Add varying concentrations of the test compound (serially diluted from the stock solution) to the wells. Include a vehicle control (DMSO) and a positive control inhibitor (if available).

-

Pre-incubate the enzyme and inhibitor mixture for a specific time (e.g., 15-30 minutes) at a controlled temperature (e.g., 37 °C) to allow for binding.

-

Initiate the enzymatic reaction by adding the substrate to all wells.

-

Monitor the reaction progress by measuring the change in absorbance or fluorescence over time using a microplate reader. The wavelength will depend on the specific substrate and product.

-

-

Data Analysis:

-

Calculate the initial reaction velocity (rate) for each concentration of the inhibitor.

-

Determine the percentage of inhibition for each concentration relative to the vehicle control.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Fit the data to a dose-response curve to determine the half-maximal inhibitory concentration (IC₅₀) value.

-

Impact on Key Signaling Pathways

1,3,4-Oxadiazole-based compounds have been shown to modulate several critical signaling pathways implicated in diseases such as cancer. Understanding these interactions is crucial for rational drug design.

EGFR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a pivotal role in cell proliferation, survival, and differentiation. Aberrant EGFR signaling is a hallmark of many cancers. Certain 1,3,4-oxadiazole derivatives have been designed to inhibit EGFR, thereby blocking downstream signaling cascades.

Caption: Inhibition of the EGFR signaling pathway by a 1,3,4-oxadiazole derivative.

PI3K/Akt/mTOR Signaling Pathway

The Phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian Target of Rapamycin (mTOR) pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, and survival. Dysregulation of this pathway is frequently observed in cancer. 1,3,4-Oxadiazole-containing molecules have been developed to target key components of this pathway, such as PI3K or Akt.

Caption: A 1,3,4-oxadiazole derivative targeting the PI3K/Akt/mTOR signaling pathway.

p53 Signaling Pathway

The tumor suppressor protein p53 plays a critical role in preventing cancer formation by inducing cell cycle arrest, apoptosis, and senescence in response to cellular stress. The interaction between p53 and its negative regulator, MDM2, is a key therapeutic target. Some 1,3,4-oxadiazole derivatives have been shown to disrupt the p53-MDM2 interaction, leading to the stabilization and activation of p53.

Caption: Mechanism of p53 activation by a 1,3,4-oxadiazole derivative.

Conclusion